molecular formula C16H9Cl2NO3S B5141920 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5141920
M. Wt: 366.2 g/mol
InChI Key: XFNLVHMZPNIKKD-QPEQYQDCSA-N
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Description

5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as DCTD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. In

Scientific Research Applications

5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, antidiabetic, antitumor, and antiviral properties. 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. It also activates PPAR-γ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells, making it a promising anticancer agent.

Mechanism of Action

The mechanism of action of 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also activates PPAR-γ, which regulates glucose and lipid metabolism. Additionally, 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to decrease blood glucose levels and improve insulin sensitivity in animal models of type 2 diabetes. 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been extensively studied and its mechanism of action is relatively well understood, making it a valuable tool for investigating various biological pathways. However, 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in some experimental settings. Additionally, 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential area of investigation is its use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo and in clinical settings. Another area of research is the potential use of 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in various experimental settings.

Synthesis Methods

The synthesis of 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then treated with maleic anhydride to obtain 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The synthesis of 5-(3,5-dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been optimized to increase yield and purity, making it a viable option for large-scale production.

properties

IUPAC Name

(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S/c17-10-6-9(14(20)12(18)8-10)7-13-15(21)19(16(22)23-13)11-4-2-1-3-5-11/h1-8,20H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNLVHMZPNIKKD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichloro-2-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

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